REACTION_CXSMILES
|
C1O[C:4]2([C:9]3[CH:10]=[CH:11][C:12]4[C:17]([C:8]=3[S:7](=[O:19])(=[O:18])[N:6]([CH3:20])[CH2:5]2)=[CH:16][CH:15]=[CH:14][CH:13]=4)[O:3]C1.Cl>CO>[CH3:20][N:6]1[CH2:5][C:4](=[O:3])[C:9]2[CH:10]=[CH:11][C:12]3[C:17]([C:8]=2[S:7]1(=[O:18])=[O:19])=[CH:16][CH:15]=[CH:14][CH:13]=3
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Name
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2-methyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide-ethylene ketal
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Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CN(S(C3=C2C=CC2=CC=CC=C23)(=O)=O)C)O1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then, the mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
again evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
After recrystallization of theresidue from ethanol, 6.3 gm (69% of theory) of 2-methyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide, m.p. 192°-193° C),
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1S(C2=C(C(C1)=O)C=CC1=CC=CC=C12)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |